N,N-dimethyl-1-(o-tolyl)methanesulfonamide
CAS No.:
Cat. No.: VC9847726
Molecular Formula: C10H15NO2S
Molecular Weight: 213.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15NO2S |
---|---|
Molecular Weight | 213.30 g/mol |
IUPAC Name | N,N-dimethyl-1-(2-methylphenyl)methanesulfonamide |
Standard InChI | InChI=1S/C10H15NO2S/c1-9-6-4-5-7-10(9)8-14(12,13)11(2)3/h4-7H,8H2,1-3H3 |
Standard InChI Key | JTRSIVYFZKVJKV-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CS(=O)(=O)N(C)C |
Canonical SMILES | CC1=CC=CC=C1CS(=O)(=O)N(C)C |
Introduction
Chemical Structure and Molecular Identity
Structural Features
N,N-Dimethyl-1-(o-tolyl)methanesulfonamide features a methanesulfonamide group () attached to an o-tolyl moiety (2-methylphenyl). The ortho-methyl group on the aromatic ring introduces steric effects that influence its reactivity and intermolecular interactions . The compound’s SMILES notation, , and InChIKey, , provide unambiguous representations of its connectivity .
Table 1: Molecular Identity and Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 213.30 g/mol | |
CAS Number | 17741242 (PubChem CID) | |
XLogP3-AA | 1.4 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 3 |
Synthesis and Reactivity
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Sulfonamide Group: Participates in nucleophilic substitution reactions, enabling modifications at the sulfur center.
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Aromatic Ring: The electron-donating methyl group in the ortho position directs electrophilic substitution to the para position relative to the sulfonamide linkage.
Physicochemical Properties
Computed Properties
Quantum-chemical calculations and experimental data provide insights into its behavior:
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Solubility: Predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) due to the sulfonamide’s polar nature.
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Lipophilicity: The XLogP3-AA value of 1.4 indicates moderate hydrophobicity, suggesting balanced membrane permeability .
Table 2: Key Physicochemical Parameters
Parameter | Value | Source |
---|---|---|
Exact Mass | 213.08234989 Da | |
Topological Polar Surface Area | 45.8 Ų | |
Heavy Atom Count | 14 |
Comparative Analysis with Structural Analogs
Ortho vs. Para Isomerism
Comparing N,N-dimethyl-1-(o-tolyl)methanesulfonamide with its para isomer (CAS 950234-66-9) reveals distinct physicochemical behaviors:
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